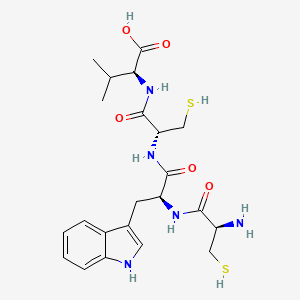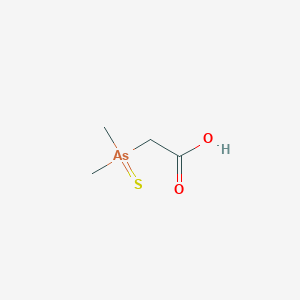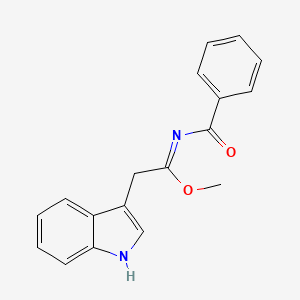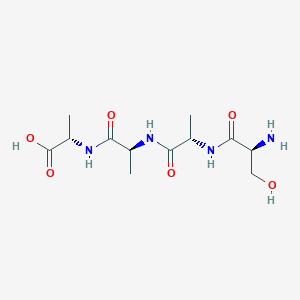
L-Seryl-L-alanyl-L-alanyl-L-alanine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Seryl-L-alanyl-L-alanyl-L-alanine is a tetrapeptide composed of four amino acids: serine, alanine, alanine, and alanineThe molecular formula of this compound is C12H22N4O6, and it has a molecular weight of 318.33 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Seryl-L-alanyl-L-alanyl-L-alanine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process involves the following steps:
Resin Loading: The first amino acid, serine, is attached to the resin.
Deprotection: The protecting group on the amino acid is removed to expose the reactive amine group.
Coupling: The next amino acid, alanine, is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated for the remaining alanine residues.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of this compound may involve large-scale SPPS or solution-phase synthesis. The choice of method depends on factors such as cost, yield, and purity requirements. Solution-phase synthesis can be advantageous for large-scale production due to its scalability and lower cost .
Chemical Reactions Analysis
Types of Reactions
L-Seryl-L-alanyl-L-alanyl-L-alanine can undergo various chemical reactions, including:
Oxidation: The serine residue can be oxidized to form a hydroxyl group.
Reduction: Reduction reactions can target the peptide bonds, potentially breaking the peptide into smaller fragments.
Substitution: Amino acid residues can be substituted with other amino acids to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents can be used under mild conditions.
Reduction: Reducing agents such as sodium borohydride can be employed.
Substitution: Amino acid derivatives with activated carboxyl groups can be used for substitution reactions.
Major Products Formed
Oxidation: Hydroxylated derivatives of the peptide.
Reduction: Smaller peptide fragments or individual amino acids.
Substitution: Modified peptides with altered amino acid sequences.
Scientific Research Applications
L-Seryl-L-alanyl-L-alanyl-L-alanine has several scientific research applications:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its role in protein-protein interactions and enzyme-substrate specificity.
Industry: Utilized in the development of biomaterials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of L-Seryl-L-alanyl-L-alanyl-L-alanine involves its interaction with specific molecular targets and pathways. The serine residue can participate in hydrogen bonding and electrostatic interactions, while the alanine residues contribute to the peptide’s hydrophobicity. These interactions can influence the peptide’s binding affinity and specificity for its targets .
Comparison with Similar Compounds
Similar Compounds
L-Seryl-L-alanyl-L-serylglycyl-L-threonyl-L-alanine: Contains additional serine, glycine, and threonine residues.
L-Alanyl-L-glutamine: A dipeptide with applications in medical and nutritional fields.
Uniqueness
L-Seryl-L-alanyl-L-alanyl-L-alanine is unique due to its specific sequence of amino acids, which imparts distinct chemical and biological properties. Its simplicity and stability make it an ideal model compound for various studies .
Properties
CAS No. |
798541-12-5 |
|---|---|
Molecular Formula |
C12H22N4O6 |
Molecular Weight |
318.33 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]propanoyl]amino]propanoyl]amino]propanoic acid |
InChI |
InChI=1S/C12H22N4O6/c1-5(10(19)16-7(3)12(21)22)14-9(18)6(2)15-11(20)8(13)4-17/h5-8,17H,4,13H2,1-3H3,(H,14,18)(H,15,20)(H,16,19)(H,21,22)/t5-,6-,7-,8-/m0/s1 |
InChI Key |
KIDUGJNRCWCIGB-XAMCCFCMSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](C)C(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CO)N |
Canonical SMILES |
CC(C(=O)NC(C)C(=O)O)NC(=O)C(C)NC(=O)C(CO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[3-(Hydroxymethyl)oxetan-3-yl]methanol;nitric acid](/img/structure/B12536950.png)
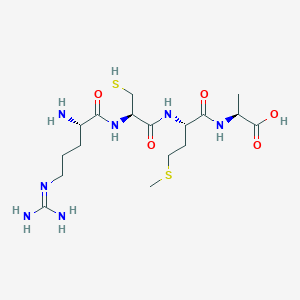
![Benzo[d]oxazol-2-yl(4-bromophenyl)methanone](/img/structure/B12536956.png)
![4-hydroxy-3-[N-(4-hydroxy-3-methylphenyl)-C-methylcarbonimidoyl]-1-phenylquinolin-2-one](/img/structure/B12536960.png)
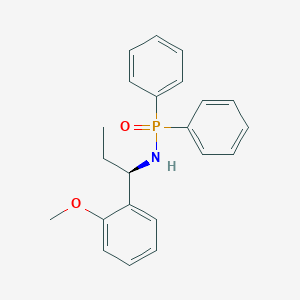
![Acetonitrile,2-[[2,3-dihydro-5-(1-methylethyl)-1,4-benzodioxin-6-yl]oxy]-](/img/structure/B12536975.png)


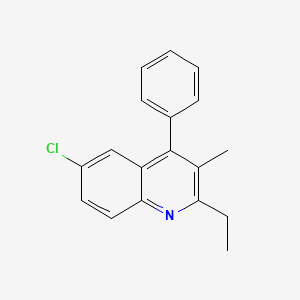
![1-[3-(Methylselanyl)phenyl]ethan-1-one](/img/structure/B12537003.png)
![N-(3-{[3-(3-Methyl-4-nitrosophenyl)propyl]amino}propyl)urea](/img/structure/B12537015.png)
